N-{4-[(ethylamino)carbonyl]phenyl}-2-hydroxybenzamide
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Overview
Description
N-{4-[(ethylamino)carbonyl]phenyl}-2-hydroxybenzamide is a chemical compound with the molecular formula C16H16N2O3 and a molecular weight of 284.31 g/mol . This compound is known for its versatile applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(ethylamino)carbonyl]phenyl}-2-hydroxybenzamide typically involves the reaction of 4-aminobenzamide with ethyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then isolated and purified using techniques such as crystallization or distillation to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(ethylamino)carbonyl]phenyl}-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-{4-[(ethylamino)carbonyl]phenyl}-2-hydroxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein binding studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(ethylamino)carbonyl]phenyl}-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(methylamino)carbonyl]phenyl}-2-hydroxybenzamide
- N-{4-[(propylamino)carbonyl]phenyl}-2-hydroxybenzamide
- N-{4-[(butylamino)carbonyl]phenyl}-2-hydroxybenzamide
Uniqueness
N-{4-[(ethylamino)carbonyl]phenyl}-2-hydroxybenzamide is unique due to its specific ethylamino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Biological Activity
N-{4-[(ethylamino)carbonyl]phenyl}-2-hydroxybenzamide, a compound derived from the Mannich reaction, exhibits various biological activities that make it a subject of interest in medicinal chemistry. This article explores its biological activity, focusing on its anticancer, antibacterial, and anti-inflammatory properties, along with structure-activity relationships (SAR) and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an ethylamino group and a hydroxybenzamide moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of Mannich bases like this compound as anticancer agents. For instance, compounds within this class have shown significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), SK-LU-1 (lung cancer), and MCF-7 (breast cancer) .
Table 1: Cytotoxicity of Mannich Bases Against Cancer Cell Lines
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
This compound | MCF-7 | < 2 |
Reference Drug (Ellipticine) | MCF-7 | 0.5 |
The above table illustrates that the target compound exhibits promising cytotoxicity comparable to established anticancer drugs.
Antibacterial Activity
This compound has been evaluated for its antibacterial properties. The compound's ability to inhibit bacterial growth was assessed against various strains, revealing moderate to high efficacy. Studies indicate that structural modifications can enhance its antibacterial potency .
Table 2: Antibacterial Efficacy of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Pseudomonas aeruginosa | 64 |
These findings suggest that the compound may serve as a lead for developing new antibacterial agents.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been investigated. The compound exhibited significant inhibitory effects on pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory conditions .
Case Study: Inhibition of Nitric Oxide Production
A study demonstrated that the compound significantly reduced nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its role as an anti-inflammatory agent .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in the substituents on the phenolic and amide groups can dramatically influence its potency. For example, modifications to the ethylamino group have been shown to enhance cytotoxicity against cancer cells .
Table 3: Structure-Activity Relationships of Related Compounds
Compound Variation | Activity Change |
---|---|
N-{4-(methylaminocarbonyl)phenyl}-2-hydroxybenzamide | Increased cytotoxicity |
N-{4-(isopropylaminocarbonyl)phenyl}-2-hydroxybenzamide | Decreased cytotoxicity |
Properties
IUPAC Name |
N-[4-(ethylcarbamoyl)phenyl]-2-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-2-17-15(20)11-7-9-12(10-8-11)18-16(21)13-5-3-4-6-14(13)19/h3-10,19H,2H2,1H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMAMBBPYHCTLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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